molecular formula C11H9NO B8738731 6-Vinyl-1H-indole-3-carbaldehyde

6-Vinyl-1H-indole-3-carbaldehyde

Cat. No. B8738731
M. Wt: 171.19 g/mol
InChI Key: GYGWLWFYPNSHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-ethenyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h2-7,12H,1H2

InChI Key

GYGWLWFYPNSHCA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=CN2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromoindole-3-carboxaldehyde (5 g, 22.3 mmol), potassium vinyltrifluoroborate (4.48 g, 33.5 mmol), PdCl2 (396 mg, 2.23 mmol), PPh3 (1.75 mg, 6.7 mmol) and Cs2CO3 (2.18 mg, 66.9 mmol) were combined in a 500 mL flask placed under a nitrogen atmosphere. THF (135 mL) and H2O (15 mL) were added and the yellow solution was heated at 85° C. for 2 days. The reaction was allowed to cool to RT, water was added and the mixture was extracted twice with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1) to give the title compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.4; MS (LC/MS): 172.0 [M+H]+ 170.1 [M−H]−; tR (HPLC conditions a): 2.95 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mg
Type
reactant
Reaction Step One
Quantity
2.18 mg
Type
reactant
Reaction Step One
Name
Quantity
396 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Three

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